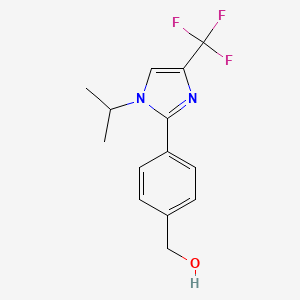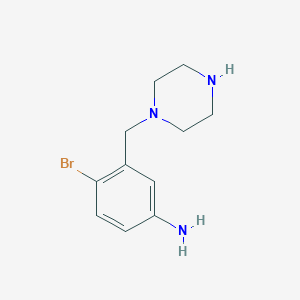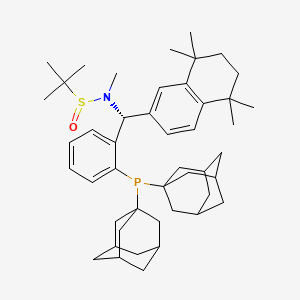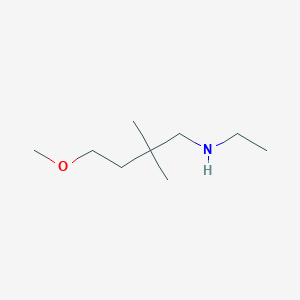
N-ethyl-4-methoxy-2,2-dimethylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-methoxy-2,2-dimethylbutan-1-amine typically involves the alkylation of 4-methoxy-2,2-dimethylbutan-1-amine with ethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base like sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution .
Industrial Production Methods
large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-methoxy-2,2-dimethylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: It can be reduced to form simpler amines or hydrocarbons.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce simpler amines .
Scientific Research Applications
N-ethyl-4-methoxy-2,2-dimethylbutan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-ethyl-4-methoxy-2,2-dimethylbutan-1-amine involves its interaction with various molecular targets, including enzymes and receptors. The ethyl and methoxy groups play a crucial role in modulating its activity and binding affinity . The compound can act as a substrate or inhibitor in enzymatic reactions, affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylbutanamine: Similar in structure but lacks the ethyl and methoxy groups.
4-methoxy-2,2-dimethylbutan-1-amine: Lacks the ethyl group.
N-ethyl-2,2-dimethylbutan-1-amine: Lacks the methoxy group.
Uniqueness
N-ethyl-4-methoxy-2,2-dimethylbutan-1-amine is unique due to the presence of both ethyl and methoxy groups, which confer distinct chemical properties and reactivity compared to its analogs . These functional groups enhance its solubility, stability, and interaction with biological targets .
Properties
Molecular Formula |
C9H21NO |
|---|---|
Molecular Weight |
159.27 g/mol |
IUPAC Name |
N-ethyl-4-methoxy-2,2-dimethylbutan-1-amine |
InChI |
InChI=1S/C9H21NO/c1-5-10-8-9(2,3)6-7-11-4/h10H,5-8H2,1-4H3 |
InChI Key |
TXDUMJFHLJFCQK-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC(C)(C)CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


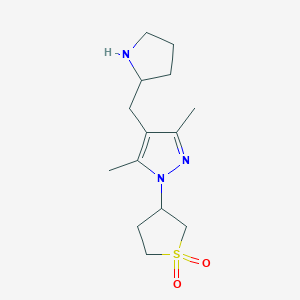
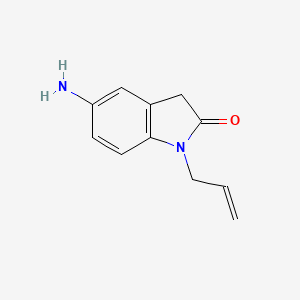
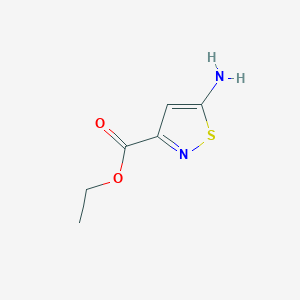
![6-[4-[2-[5-(3-aminopropoxy)-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B13644045.png)
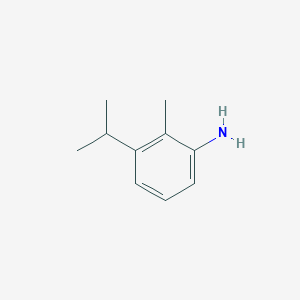
![tert-butyl N-[3-(5-hydroxy-2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)propyl]carbamate](/img/structure/B13644052.png)
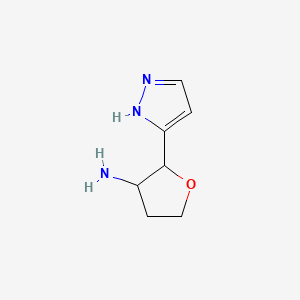
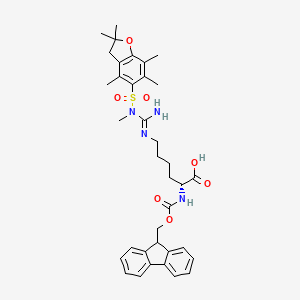
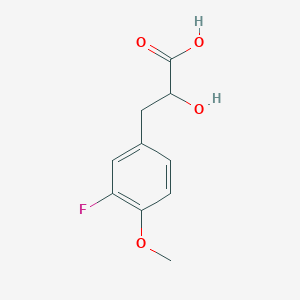
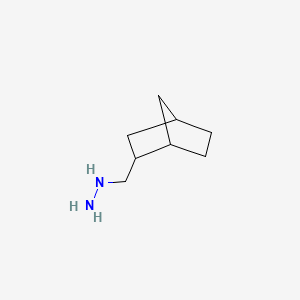
![Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((R)-benzo[d][1,3]dioxol-4-yl(hydroxy)methyl)phosphonate](/img/structure/B13644089.png)
